1-Iodo-2,4,6-trinitrobenzene
Overview
Description
2-Iodo-1,3,5-trinitro-benzene is an aromatic compound with the molecular formula C6H2IN3O6. It is a derivative of benzene, where three nitro groups (NO2) and one iodine atom (I) are substituted on the benzene ring. This compound is known for its high reactivity and is used in various chemical applications.
Preparation Methods
2-Iodo-1,3,5-trinitro-benzene can be synthesized through several methods. One common method involves the nitration of 2-iodo-benzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically requires controlled temperatures and careful handling due to the highly exothermic nature of the nitration process.
Another method involves the iodination of 1,3,5-trinitro-benzene. This can be achieved by treating 1,3,5-trinitro-benzene with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions.
Chemical Reactions Analysis
2-Iodo-1,3,5-trinitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso (NO) or nitrate (NO3) derivatives.
Scientific Research Applications
2-Iodo-1,3,5-trinitro-benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of 2-iodo-1,3,5-trinitro-benzene involves its interaction with molecular targets through its nitro and iodine groups. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes.
Comparison with Similar Compounds
2-Iodo-1,3,5-trinitro-benzene can be compared with other similar compounds, such as:
1,3,5-Trinitrobenzene: Lacks the iodine atom and has different reactivity and applications.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group (CH3) instead of an iodine atom, making it a well-known explosive.
2-Iodo-4,6-dinitrobenzene: Has two nitro groups and one iodine atom, with different chemical properties and uses.
Properties
IUPAC Name |
2-iodo-1,3,5-trinitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2IN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECBCPLUOMIFAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2IN3O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196146 | |
Record name | 1-Iodo-2,4,6-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.00 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4436-27-5 | |
Record name | Picryl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4436-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Iodo-2,4,6-trinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picryl iodide | |
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Record name | 1-Iodo-2,4,6-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2,4,6-trinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Iodo-2,4,6-trinitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTS9M3PB8N | |
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